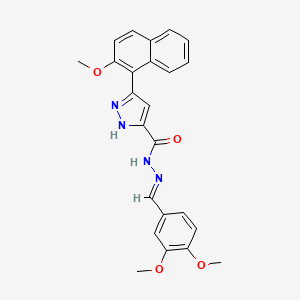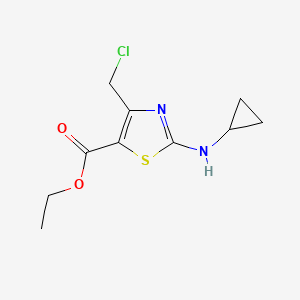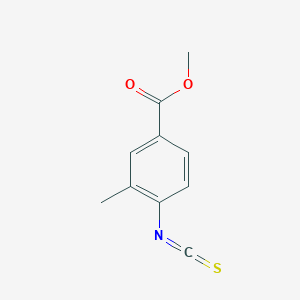
Methyl 4-isothiocyanato-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-isothiocyanato-3-methylbenzoate: is an organic compound with the molecular formula C10H9NO2S It is characterized by the presence of an isothiocyanate group attached to a methylbenzoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-isothiocyanato-3-methylbenzoate typically begins with 4-amino-3-methylbenzoic acid.
Reaction with Thiophosgene: The amino group of 4-amino-3-methylbenzoic acid is converted to an isothiocyanate group by reacting with thiophosgene (CSCl2) in the presence of a base such as pyridine. This reaction is carried out under controlled temperature conditions to avoid decomposition.
Esterification: The resulting 4-isothiocyanato-3-methylbenzoic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 4-isothiocyanato-3-methylbenzoate can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines, to form thiourea derivatives.
Oxidation and Reduction: While the compound is relatively stable, it can undergo oxidation under strong oxidative conditions to form sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Addition Reactions: Reagents like primary or secondary amines, often carried out at room temperature or slightly elevated temperatures.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.
Major Products Formed:
Thiourea Derivatives: Formed from addition reactions with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Methyl 4-isothiocyanato-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s isothiocyanate group is known for its potential biological activity, making it a candidate for the development of new drugs, particularly those targeting cancer cells due to its ability to modify proteins and enzymes.
Industry:
Agrochemicals: Used in the synthesis of pesticides and herbicides due to its reactivity with biological molecules.
Wirkmechanismus
The mechanism of action of Methyl 4-isothiocyanato-3-methylbenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their function. This reactivity is particularly useful in the development of drugs that target specific proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-isothiocyanatobenzoate: Similar structure but without the additional methyl group.
Ethyl 4-isothiocyanato-3-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness:
Reactivity: The presence of both the isothiocyanate group and the methyl ester makes Methyl 4-isothiocyanato-3-methylbenzoate a versatile intermediate in organic synthesis.
Biological Activity: The compound’s unique structure allows it to interact with biological molecules in ways that similar compounds may not, making it valuable in medicinal chemistry.
Eigenschaften
IUPAC Name |
methyl 4-isothiocyanato-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-7-5-8(10(12)13-2)3-4-9(7)11-6-14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYOERHGONCFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(furan-2-yl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2500638.png)
![methyl 2-[(2Z)-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500639.png)
![3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2500641.png)
![{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B2500645.png)
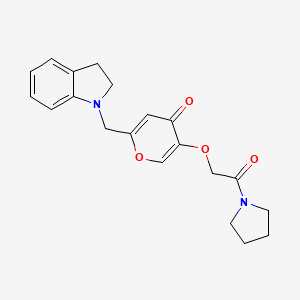
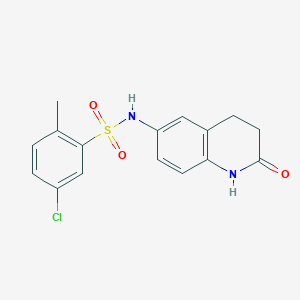
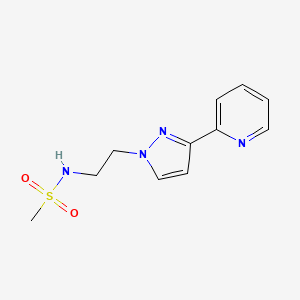
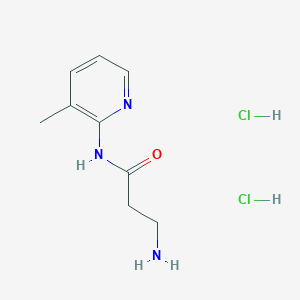
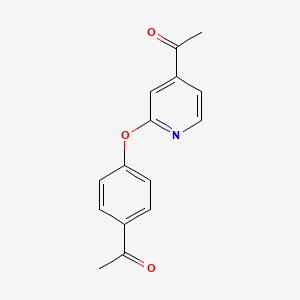
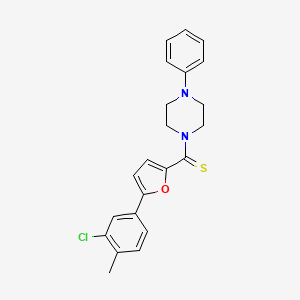
![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)
![2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2500658.png)
